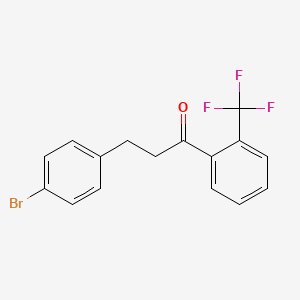

3-(4-Bromophenyl)-2'-trifluoromethylpropiophenone

Overview

Description

The compound “3-(4-Bromophenyl)-2’-trifluoromethylpropiophenone” likely belongs to the class of organic compounds known as phenylpropanoids, which are aromatic compounds containing a phenyl group and a propanoid moiety .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions involving bromophenyl and trifluoromethyl groups .Molecular Structure Analysis

The molecular structure of similar compounds, such as (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been analyzed using techniques like X-ray diffraction .Scientific Research Applications

Anticancer Potential

- A study on a novel bromophenol derivative, BOS-102, showed significant anticancer activities against human lung cancer cell lines. BOS-102 induces cell cycle arrest and apoptosis in these cells through mechanisms involving reactive oxygen species (ROS) generation, deactivation of the PI3K/Akt pathway, and activation of the MAPK signaling pathway, indicating the potential of bromophenol derivatives in cancer treatment (Guo et al., 2018).

Chemical Synthesis and Reactions

- The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to unique multiple arylation through successive C-C and C-H bond cleavages, demonstrating the reactivity and potential applications of bromophenol derivatives in complex organic synthesis (Wakui et al., 2004).

Antioxidant Activity

- Bromophenols isolated from the red algae Vertebrata lanosa exhibited potent antioxidant activity in both biochemical and cellular assays. This highlights the significance of bromophenol derivatives in developing natural antioxidant agents (Olsen et al., 2013).

Application in Water Treatment

- The oxidation of bromophenols during water treatment with potassium permanganate can lead to the formation of brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are of environmental concern. This research underscores the importance of understanding the fate of bromophenol derivatives in water treatment processes (Jiang et al., 2014).

Bromophenol Derivatives from Marine Algae

- Several bromophenol derivatives with diverse structures have been isolated from the red alga Rhodomela confervoides. These compounds exhibit interesting structural properties, although they were found inactive against certain human cancer cell lines and microorganisms (Zhao et al., 2004).

Antimicrobial and Antipathogenic Potential

- Acylthioureas, synthesized from derivatives including bromophenol compounds, have been shown to exhibit significant antimicrobial activity, particularly against strains known for biofilm formation. This suggests the potential of bromophenol derivatives in developing anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as bromophenyl and trifluoromethyl groups, often interact with various proteins, enzymes, or receptors in the body. The specific target would depend on the exact structure and properties of the compound .

Mode of Action

The compound could interact with its targets through various mechanisms, such as binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway. The bromophenyl group might participate in electrophilic aromatic substitution reactions , while the trifluoromethyl group could influence the compound’s lipophilicity and thus its ability to cross cell membranes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific targets. For example, compounds with similar structures have been found to influence pathways related to oxidative stress and acetylcholine metabolism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on factors such as its size, polarity, and stability. The trifluoromethyl group could enhance the compound’s metabolic stability, while the bromophenyl group might influence its distribution .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, it could lead to changes in cell signaling, gene expression, or cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and reactivity could be affected by the pH of its environment .

properties

IUPAC Name |

3-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF3O/c17-12-8-5-11(6-9-12)7-10-15(21)13-3-1-2-4-14(13)16(18,19)20/h1-6,8-9H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYMKPLFDPPQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-2'-trifluoromethylpropiophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)

![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)

![2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1440033.png)